![molecular formula C10H6ClFN4 B1411518 5-Amino-1-(5-chloro-2-fluoro-phenyl)-1H-pyrazole-4-carbonitrile CAS No. 1823276-36-3](/img/structure/B1411518.png)
5-Amino-1-(5-chloro-2-fluoro-phenyl)-1H-pyrazole-4-carbonitrile
Overview
Description
5-Amino-1-(5-chloro-2-fluoro-phenyl)-1H-pyrazole-4-carbonitrile (5-ACFP) is a small molecule that has been studied extensively in recent years due to its potential applications in a number of scientific fields. 5-ACFP is an aromatic heterocyclic compound that has been found to possess a variety of biochemical and physiological effects. This compound has been studied for its potential applications in medical research, drug development, and laboratory experiments.
Scientific Research Applications
Pyrazole and Pyrazoline Derivatives in Scientific Research
Heterocyclic Compound Synthesis
Pyrazole derivatives, including structures similar to "5-Amino-1-(5-chloro-2-fluoro-phenyl)-1H-pyrazole-4-carbonitrile," are utilized as key scaffolds for synthesizing various heterocyclic compounds. These derivatives serve as building blocks in the synthesis of pyrazolo-imidazoles, -thiazoles, spiropyridines, and spiropyrroles, among others. Their unique reactivity under mild conditions enables the creation of versatile cynomethylene dyes from a wide range of precursors, including amines and phenols (Gomaa & Ali, 2020).
Anticancer Agents
Pyrazoline derivatives are extensively studied for their potential as anticancer agents. These compounds, characterized by a five-ring structure with three carbon atoms and two nitrogen atoms, have shown a broad spectrum of biological effects. The research highlights the development of new synthetic strategies to enhance the anticancer activity of pyrazoline derivatives (Ray et al., 2022).
Pharmacological Effects
Pyrazoline derivatives are recognized for their wide-ranging pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. The exploration of these compounds in medicinal chemistry has led to the identification of several pyrazoline-based drug candidates with promising therapeutic potentials (Shaaban et al., 2012).
Monoamine Oxidase Inhibition
Pyrazoline has been identified as a promising scaffold for the inhibition of monoamine oxidase (MAO), a target for treating neurological disorders. The structure-activity relationship studies of pyrazoline derivatives have provided insights into their interactions with MAO enzymes, highlighting their potential as therapeutic agents for CNS disorders (Mathew et al., 2013).
properties
IUPAC Name |
5-amino-1-(5-chloro-2-fluorophenyl)pyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN4/c11-7-1-2-8(12)9(3-7)16-10(14)6(4-13)5-15-16/h1-3,5H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLYILCGYWNSOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N2C(=C(C=N2)C#N)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-(5-chloro-2-fluoro-phenyl)-1H-pyrazole-4-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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